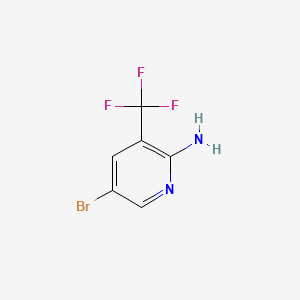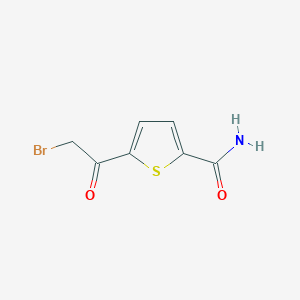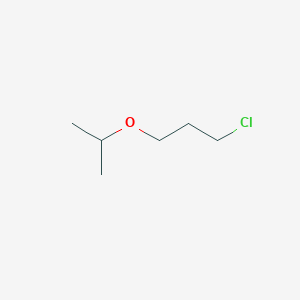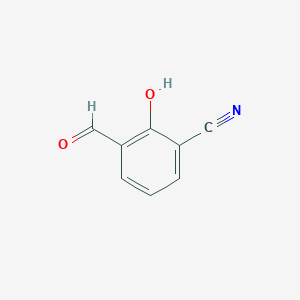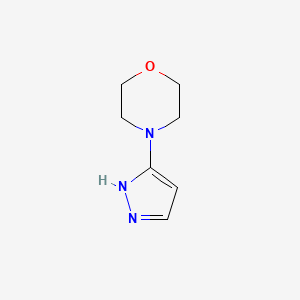
4-(1H-Pyrazol-3-yl)morpholine
Overview
Description
4-(1H-Pyrazol-3-yl)morpholine is a heterocyclic compound that features a morpholine ring fused with a pyrazole moiety.
Mechanism of Action
Target of Action
The primary target of 4-(1H-Pyrazol-3-yl)morpholine is adenosine kinase of Trypanosoma brucei rhodesiense (TbrAK), a key enzyme of the parasite purine salvage pathway which is vital for parasite survival . This compound interacts specifically and tightly with TbrAK with nanomolar affinity .
Mode of Action
This compound interacts with its target, adenosine kinase, and enhances its activity . The kinetic analysis provided strong evidence that the observed hyperactivation of TbrAK is due to the abolishment of the intrinsic substrate-inhibition .
Biochemical Pathways
The compound affects the purine salvage pathway, which is vital for the survival of the parasite. By interacting with adenosine kinase, it disrupts the normal function of this pathway, leading to detrimental effects on the parasite .
Pharmacokinetics
Its specific and tight interaction with tbrak suggests that it may have good bioavailability .
Result of Action
The result of the action of this compound is the hyperactivation of adenosine kinase, leading to the disruption of the purine salvage pathway. This disruption is detrimental to the survival of the parasite, making the compound effective against Trypanosoma brucei rhodesiense .
Action Environment
Biochemical Analysis
Biochemical Properties
4-(1H-Pyrazol-3-yl)morpholine plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. It has been observed to interact with adenosine kinase, an enzyme involved in the phosphorylation of adenosine to adenosine monophosphate . This interaction is crucial as it can influence the regulation of adenosine levels in cells, impacting various physiological processes. Additionally, this compound has shown potential in inhibiting certain enzymes, thereby modulating biochemical pathways and cellular functions.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It binds to the active sites of enzymes, either inhibiting or activating their functions. For instance, its interaction with adenosine kinase results in the inhibition of the enzyme’s activity, thereby affecting the phosphorylation of adenosine . This compound also influences gene expression by binding to transcription factors and altering their ability to regulate target genes.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(1H-Pyrazol-3-yl)morpholine typically involves the reaction of pyrazole derivatives with morpholine under controlled conditions. One common method includes the cyclization of appropriate precursors in the presence of catalysts to form the desired heterocyclic structure .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to meet industrial standards .
Chemical Reactions Analysis
Types of Reactions: 4-(1H-Pyrazol-3-yl)morpholine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: Nucleophilic and electrophilic substitution reactions are common, leading to various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like halogens, alkylating agents, and acylating agents are employed under specific conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole oxides, while substitution reactions can produce a variety of substituted pyrazole derivatives .
Scientific Research Applications
4-(1H-Pyrazol-3-yl)morpholine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and receptor modulators.
Medicine: It has potential therapeutic applications, including as an antitrypanosomal agent.
Industry: The compound is utilized in the development of new materials with specific properties.
Comparison with Similar Compounds
Pyrazole: A basic structure similar to 4-(1H-Pyrazol-3-yl)morpholine but without the morpholine ring.
Morpholine: Lacks the pyrazole moiety but shares the morpholine ring structure.
Pyrazolines: Compounds with a similar pyrazole ring but different substituents and properties
Uniqueness: this compound is unique due to its combined pyrazole and morpholine rings, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
4-(1H-pyrazol-5-yl)morpholine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3O/c1-2-8-9-7(1)10-3-5-11-6-4-10/h1-2H,3-6H2,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBYLGQQDYJAERJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=CC=NN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10609785 | |
| Record name | 4-(1H-Pyrazol-5-yl)morpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10609785 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
474656-47-8 | |
| Record name | 4-(1H-Pyrazol-5-yl)morpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10609785 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(1H-pyrazol-3-yl)morpholine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


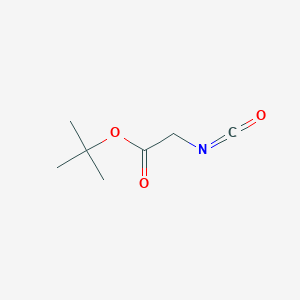
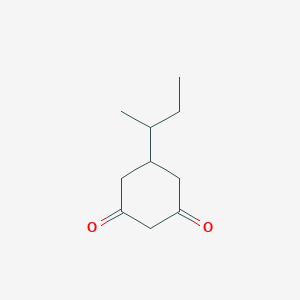
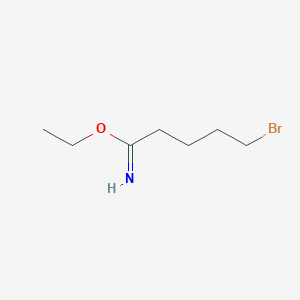
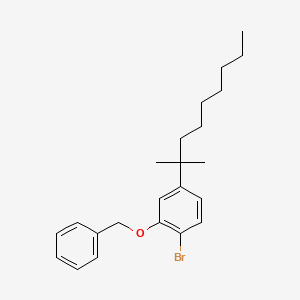

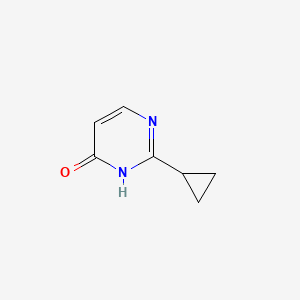
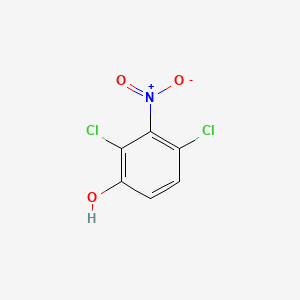
![9-Benzyl-1-oxa-4,9-diazaspiro[5.5]undecan-3-one](/img/structure/B1288462.png)
